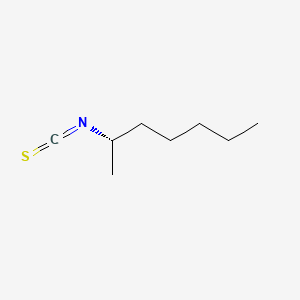

(S)-(+)-2-Heptyl isothiocyanate

Übersicht

Beschreibung

(S)-(+)-2-Heptyl isothiocyanate is a type of isothiocyanate, a class of small molecular compounds with the structure of –N=C=S . These compounds are abundant in Brassicaceae or Cruciferae vegetables and are formed in a bioconversion process with glucosinolates as the substrate, catalyzed with β-thioglucosidase . Isothiocyanates can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines . They also have antioxidant, anti-inflammatory, and antibacterial properties .

Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .Molecular Structure Analysis

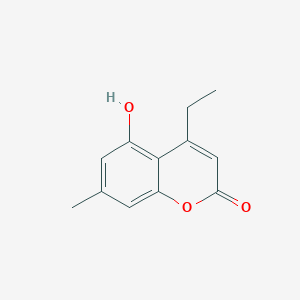

Isothiocyanate is the functional group −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research . These species generate isothiocyanates in different proportions, and so have different, but recognizably related, flavors .Physical And Chemical Properties Analysis

Isothiocyanates are characterized by their structure of –N=C=S . They exhibit different chemical structures; for example, allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring . Structural differences lead to differences in lipophilicity and hydrophilicity .Wissenschaftliche Forschungsanwendungen

Pharmacology: Anticancer Properties

(S)-(+)-2-Heptyl isothiocyanate: has been studied for its potential as a chemo-preventive and chemo-therapeutic agent . Research indicates that isothiocyanates can mediate anticancer effects by modulating enzyme activity, reducing inflammation, inhibiting angiogenesis and metastasis, and affecting epigenetic regulation . They have shown promise in causing cell cycle arrest and inducing apoptosis in cancer cells, including melanoma .

Food Industry: Preservation and Packaging

In the food industry, isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate , are recognized for their antimicrobial properties . They are used in food packaging films to extend the shelf life of products due to their ability to reduce oxygen consumption and depolarize bacterial cell membranes . They are also utilized as natural preservatives and have been approved as Generally Recognized As Safe (GRAS) compounds .

Agriculture: Pest Control

Isothiocyanates serve as bioactive compounds in agriculture, providing a natural defense against pests. Their antimicrobial activity is beneficial in protecting crops from various pathogens, contributing to sustainable farming practices .

Biotechnology: Synthesis and Transformation

In biotechnology, (S)-(+)-2-Heptyl isothiocyanate is valued for its versatile transformation capabilities . It serves as a platform for synthetic chemistry, enabling the creation of diverse structures for biological applications, including antimicrobial, anti-inflammatory, and anticancer uses .

Material Science: Innovative Applications

The unique properties of isothiocyanates are being explored in material science for developing new materials with potential applications in diagnostics and pollution control. Their ability to form bonds with various functional groups on proteins makes them suitable for creating innovative materials .

Environmental Science: Pollution Mitigation

Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate , are being investigated for their role in environmental protection . Their antioxidant and anti-inflammatory properties may contribute to mitigating the effects of various environmental pollutants, such as polycyclic aromatic hydrocarbons and nitrosamines .

Wirkmechanismus

Target of Action

Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate, are known to interact with various cellular targets. One of the primary targets of isothiocyanates is the glutathione S-transferase (GST) enzyme . This enzyme plays a crucial role in the detoxification of harmful substances in the body .

Mode of Action

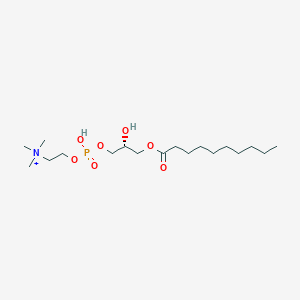

Isothiocyanates interact with their targets through the formation of hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction facilitates their traversal across the plasma membrane of cells, allowing entry into the cellular milieu .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway , which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The action of isothiocyanates results in various molecular and cellular effects. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can induce apoptosis of cancer cells, inhibit cell cycle, and have antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the presence of certain cofactors and physiological conditions such as pH can affect the formation of isothiocyanates from glucosinolates . Additionally, the consumption of cruciferous vegetables, which are rich in glucosinolates, the precursors of isothiocyanates, has been associated with decreased risk of certain diseases .

Safety and Hazards

Zukünftige Richtungen

There is increasing evidence that higher consumption of fruit and vegetables plays a central role in the prevention of non-communicable diseases . Although there is evidence that consumption of a high glucosinolate diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucosinolate supplements are needed .

Eigenschaften

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

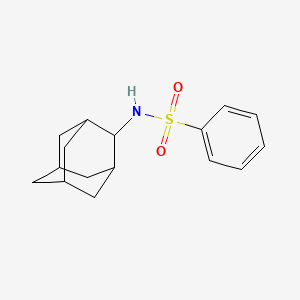

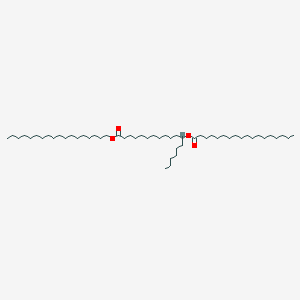

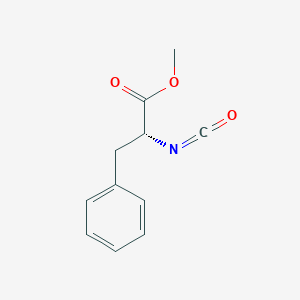

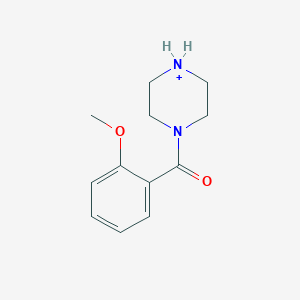

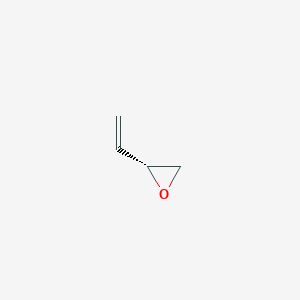

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)

![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)